molecular formula C18H16ClN3OS B2593588 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234972-47-4

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2593588
CAS No.: 1234972-47-4
M. Wt: 357.86
InChI Key: DVMGRXWTJZJEGE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinylmethyl group, and a thiophenylmethyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorobenzylamine, pyridin-2-ylmethanol, and thiophen-3-ylmethanol. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final urea derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-2-ylmethyl)urea
  • 3-(2-Chlorophenyl)-1-(pyridin-3-ylmethyl)-1-(thiophen-3-ylmethyl)urea
  • 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-4-ylmethyl)urea

Uniqueness

Compared to similar compounds, 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGRXWTJZJEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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